![molecular formula C6H3ClINO2 B13653203 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of chlorine and iodine atoms attached to a dioxolo-pyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine typically involves the iodination and chlorination of a dioxolo-pyridine precursor. One common method includes the reaction of 6-chloro-[1,3]dioxolo[4,5-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the synthesis while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-7-iodo-[1,3]dioxolo[4,5-b]pyridine .
Aplicaciones Científicas De Investigación
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-[1,3]dioxolo[4,5-b]pyridine
- 7-Iodo-[1,3]dioxolo[4,5-b]pyridine
- 6-Bromo-7-iodo-[1,3]dioxolo[4,5-b]pyridine
Uniqueness
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can enhance its binding affinity to certain biological targets and improve its efficacy in medicinal applications .
Propiedades
Fórmula molecular |
C6H3ClINO2 |
|---|---|
Peso molecular |
283.45 g/mol |
Nombre IUPAC |
6-chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClINO2/c7-3-1-9-6-5(4(3)8)10-2-11-6/h1H,2H2 |
Clave InChI |
JFJKGAJXBJZHLZ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(C(=CN=C2O1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



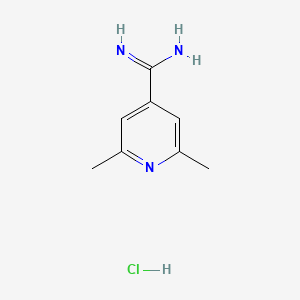
![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
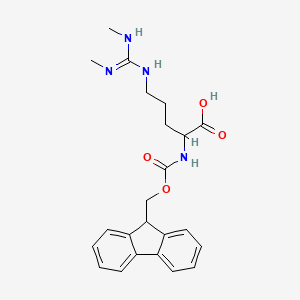
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
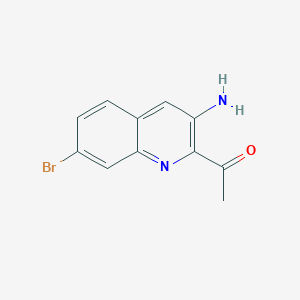
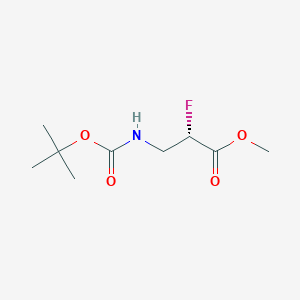
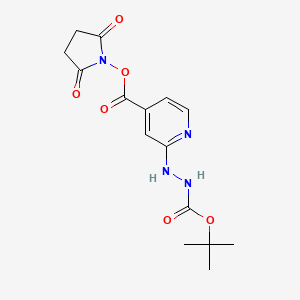

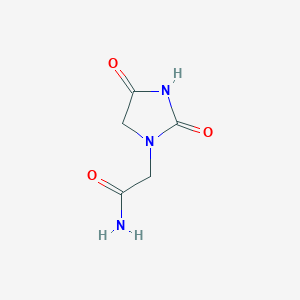
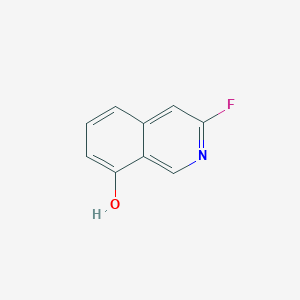
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
